molecular formula C24H23N3O3 B277873 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide

Cat. No. B277873
M. Wt: 401.5 g/mol
InChI Key: SLWUELSWNTXATB-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers and autoimmune diseases.

Mechanism of Action

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key signaling molecule that plays a critical role in the development and function of B cells and other immune cells. By inhibiting BTK, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide blocks the downstream signaling pathways that promote cell survival and proliferation, leading to the death of cancer cells and the suppression of autoimmune responses.
Biochemical and Physiological Effects:
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the production of inflammatory cytokines in autoimmune cells. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide is its selectivity for BTK, which reduces the likelihood of off-target effects and toxicity. However, its efficacy may be limited by the development of resistance in cancer cells and the potential for adverse effects on normal immune cells.

Future Directions

Future research on N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide could focus on optimizing its dosing and delivery methods, identifying biomarkers for patient selection and monitoring, and exploring its potential use in combination with other cancer treatments. Additionally, further studies could investigate the role of BTK inhibition in other diseases, such as viral infections and inflammatory bowel disease.

Synthesis Methods

The synthesis of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide involves several steps, including the reaction of 4-(2-furoyl)piperazine with 4-nitrophenylboronic acid, followed by reduction with palladium on carbon, and coupling with 3-phenylacryloyl chloride. The final product is obtained through recrystallization from methanol.

Scientific Research Applications

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide has been extensively studied in preclinical models for its potential use in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. It has also shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

Product Name

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

(E)-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C24H23N3O3/c28-23(13-8-19-5-2-1-3-6-19)25-20-9-11-21(12-10-20)26-14-16-27(17-15-26)24(29)22-7-4-18-30-22/h1-13,18H,14-17H2,(H,25,28)/b13-8+

InChI Key

SLWUELSWNTXATB-MDWZMJQESA-N

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)C4=CC=CO4

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)C4=CC=CO4

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.